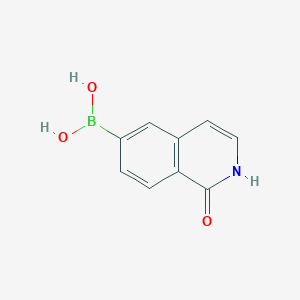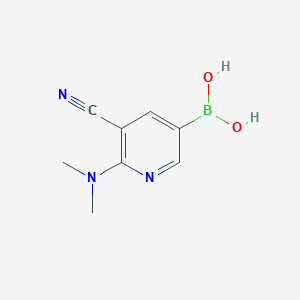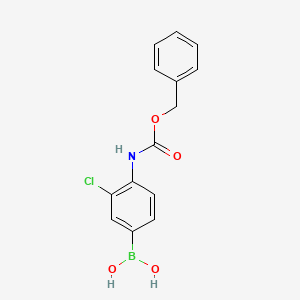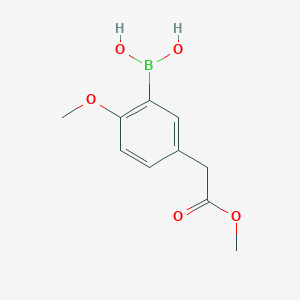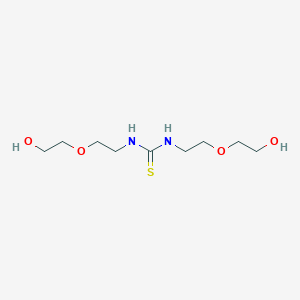
1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea is an organic sulfur compound with the chemical formula C9H20N2O4S and a molecular weight of 252.33 g/mol . It is a white to pale yellow solid with a characteristic thiourea-like odor . This compound is known for its stability at room temperature and is commonly used as a metal flotation agent and rubber accelerator .
Preparation Methods
1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea can be synthesized through the reaction of thiourea with 2-hydroxyethoxy chloroethane . The reaction typically involves mixing thiourea with 2-hydroxyethoxy chloroethane in the presence of a suitable solvent under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways . For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . In industrial applications, it acts as a cross-linking agent by forming covalent bonds with polymer chains, enhancing the mechanical properties of the materials .
Comparison with Similar Compounds
1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea can be compared with other thiourea derivatives, such as:
Thiourea: The parent compound, which has a simpler structure and is widely used in various chemical reactions.
N,N’-Bis(2-hydroxyethyl)thiourea: A similar compound with two hydroxyethyl groups, used in similar applications but with different reactivity and properties.
N,N’-Bis(2-methoxyethyl)thiourea: Another derivative with methoxyethyl groups, offering different solubility and reactivity profiles. The uniqueness of this compound lies in its specific structure, which provides distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
1,3-bis[2-(2-hydroxyethoxy)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O4S/c12-3-7-14-5-1-10-9(16)11-2-6-15-8-4-13/h12-13H,1-8H2,(H2,10,11,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORYHRJMAMMADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)NC(=S)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',6'-Bis(2-hydroxyethoxy)spiro[fluorene-9,9'-thioxanthene] 10',10'-dioxide](/img/structure/B8246704.png)
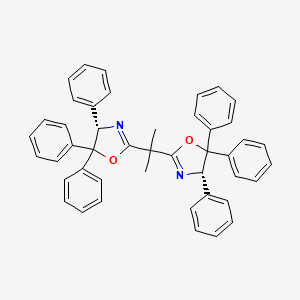


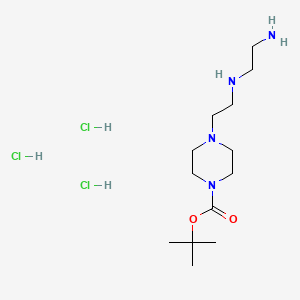

![2,2'-(9,9'-Spirobi[fluorene]-1,1'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8246745.png)
